molecular formula C21H22FN3O3S2 B2762058 VU534

VU534

Cat. No.: B2762058
M. Wt: 447.6 g/mol
InChI Key: RLHUIVPGYWWIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU534 is a chemical compound known for its role as an activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD). This enzyme hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl ethanolamines (NAEs) and phosphatidic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of VU534 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: VU534 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of VU534: this compound is unique in its ability to selectively activate NAPE-PLD, leading to enhanced efferocytosis and potential therapeutic applications in cardiometabolic diseases. Its dual inhibition of fatty acid amide hydrolase and soluble epoxide hydrolase further distinguishes it from other similar compounds .

Biological Activity

VU534 is a small molecule identified as a potent activator of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), an enzyme critical in lipid metabolism and cellular signaling. This compound has garnered attention for its role in enhancing efferocytosis—the process by which macrophages clear apoptotic cells—thereby potentially influencing various pathophysiological conditions, including cardiometabolic diseases.

  • Molecular Formula : C₂₁H₂₂FN₃O₃S₂
  • Molecular Weight : 447.55 g/mol
  • CAS Number : 923509-20-0
  • Solubility : Soluble in DMSO (25 mg/mL) and other organic solvents.

This compound activates NAPE-PLD, which hydrolyzes N-acyl-phosphatidylethanolamines (NAPEs) into N-acyl-ethanolamines (NAEs) and phosphatidic acid. This activation has been shown to occur in both mouse and human cell lines, with this compound demonstrating a concentration-dependent increase in NAPE-PLD activity.

Efficacy in Cell Lines

Research indicates that this compound significantly increases NAPE-PLD activity in various cell types, including RAW264.7 mouse macrophages and HepG2 human hepatocytes. The following table summarizes the biological activity of this compound across different concentrations:

Cell Type Concentration (μM) NAPE-PLD Activity Increase EC50 (μM)
RAW264.73 - 30Up to 1.5-fold1.5
HepG23 - 30Up to 1.5-fold1.5
Bone Marrow-Derived Macrophages (BMDM)10Enhanced efferocytosisNot specified

Cytotoxicity Assessment

This compound exhibits minimal cytotoxicity up to concentrations of 30 μM in both RAW264.7 and HepG2 cell lines, indicating its potential for safe use in biological studies without significant adverse effects on cell viability .

Inhibition of Other Enzymes

While primarily acting as a NAPE-PLD activator, this compound also shows dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). The following details its inhibitory effects:

Enzyme IC50 (μM) Maximal Inhibition (%)
FAAHNot specifiedWeak inhibition
sEH1.255

These off-target effects are considered modest and do not significantly interfere with the primary action of this compound as a NAPE-PLD activator .

Study on Efferocytosis Enhancement

A key study demonstrated that this compound enhances efferocytosis in wild-type BMDMs but not in Napepld knockout (KO) models, emphasizing the enzyme's critical role in this process. The study highlights the potential therapeutic applications of this compound for conditions where defective efferocytosis contributes to disease progression, such as atherosclerosis and obesity .

Implications for Cardiometabolic Diseases

Given that reduced NAPE-PLD activity correlates with various cardiometabolic disorders, the activation of this enzyme by this compound presents a promising avenue for therapeutic intervention. The research suggests that enhancing NAPE-PLD activity could ameliorate conditions associated with impaired efferocytosis, potentially reducing inflammation and promoting tissue repair .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S2/c1-13-11-14(2)19-18(12-13)23-21(29-19)24-20(26)15-7-9-25(10-8-15)30(27,28)17-5-3-16(22)4-6-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHUIVPGYWWIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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